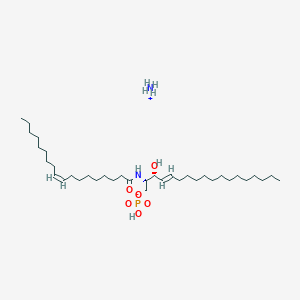
N-oleoyl-ceramide-1-phosphate (ammonium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-oleoyl-ceramide-1-phosphate (ammonium salt) is a ceramide-derived metabolite that belongs to the class of bioactive lipid mediators. It is also known as C18:1 ceramide-1-phosphate (d18:1/18:1 (9Z)). This compound plays a crucial role in various cellular processes, including cell survival, growth, and death. It is involved in regulating inflammatory responses and phagocytosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-oleoyl-ceramide-1-phosphate (ammonium salt) typically involves the reaction of ceramide with oleic acid and subsequent phosphorylation. The reaction conditions often include the use of organic solvents such as chloroform and reagents like phosphorus oxychloride (POCl3) for the phosphorylation step. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production methods for N-oleoyl-ceramide-1-phosphate (ammonium salt) are similar to laboratory synthesis but on a larger scale. These methods involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process is optimized for scalability and cost-effectiveness .
化学反応の分析
Types of Reactions
N-oleoyl-ceramide-1-phosphate (ammonium salt) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives depending on the nucleophile used .
科学的研究の応用
N-oleoyl-ceramide-1-phosphate (ammonium salt) has a wide range of scientific research applications, including:
Chemistry: Used in the study of lipid biochemistry and membrane dynamics.
Biology: Investigated for its role in cell signaling pathways and its effects on cell survival, growth, and death.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases and cancer.
Industry: Utilized in the development of lipid-based drug delivery systems and cosmetic formulations
作用機序
The mechanism of action of N-oleoyl-ceramide-1-phosphate (ammonium salt) involves its interaction with specific molecular targets and pathways. It regulates cell survival, growth, and death by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. It also plays a role in the inflammatory response by interacting with receptors involved in immune cell activation .
類似化合物との比較
Similar Compounds
- C16 Ceramide-1-Phosphate (d18:1/16:0)
- C24 Ceramide-1-Phosphate (d18:1/24:0)
- C8 Ceramide-1-Phosphate (d17:1/8:0)
Uniqueness
N-oleoyl-ceramide-1-phosphate (ammonium salt) is unique due to its specific fatty acid composition (oleic acid) and its role in regulating both cell survival and inflammatory responses. Compared to other ceramide-1-phosphate derivatives, it has distinct biological activities and potential therapeutic applications .
特性
分子式 |
C36H73N2O6P |
|---|---|
分子量 |
660.9 g/mol |
IUPAC名 |
azanium;[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] hydrogen phosphate |
InChI |
InChI=1S/C36H70NO6P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(39)37-34(33-43-44(40,41)42)35(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,29,31,34-35,38H,3-16,19-28,30,32-33H2,1-2H3,(H,37,39)(H2,40,41,42);1H3/b18-17-,31-29+;/t34-,35+;/m0./s1 |
InChIキー |
OLFFCEGYMCQDKZ-CFRDMXQMSA-N |
異性体SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])NC(=O)CCCCCCC/C=C\CCCCCCCC)O.[NH4+] |
正規SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])NC(=O)CCCCCCCC=CCCCCCCCC)O.[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


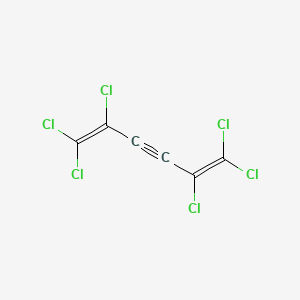
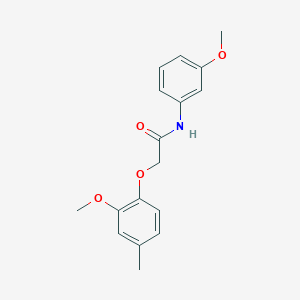
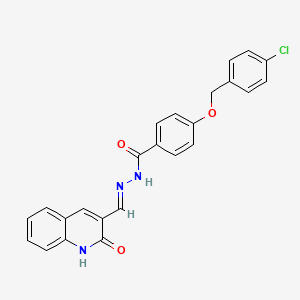
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11942058.png)

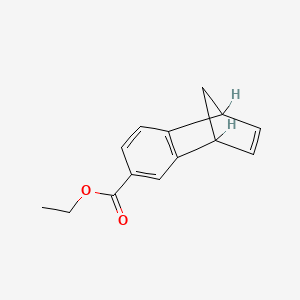
![[4-(4-Methylpent-3-en-1-yl)cyclohex-3-ene-1-sulfonyl]benzene](/img/structure/B11942072.png)
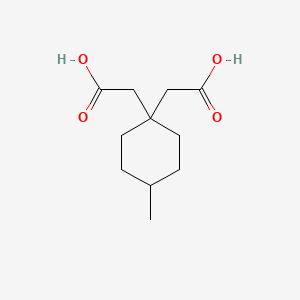
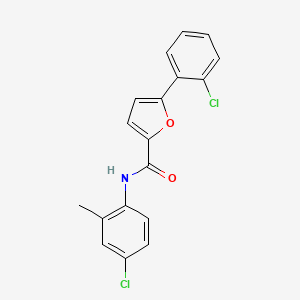
![(2S)-2-[(chloroacetyl)amino]butanedioic acid](/img/structure/B11942096.png)
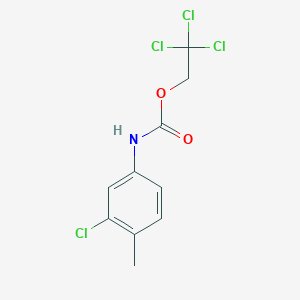
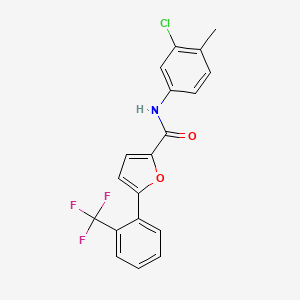
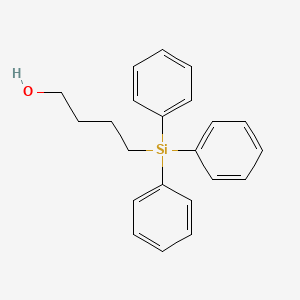
![dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate](/img/structure/B11942119.png)
